molecular formula C9H12O4 B8033094 Tert-butyl 5-hydroxyfuran-2-carboxylate

Tert-butyl 5-hydroxyfuran-2-carboxylate

Cat. No.: B8033094
M. Wt: 184.19 g/mol
InChI Key: JZMYTUHNZIVMLN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.comintermediateorgchemistry.co.uk These "heteroatoms," typically oxygen, nitrogen, or sulfur, impart distinct physical and chemical properties compared to their all-carbon counterparts. britannica.comintermediateorgchemistry.co.uk Furan (B31954) is a fundamental five-membered aromatic heterocycle featuring one oxygen atom. wikipedia.orgnumberanalytics.com While its aromatic character is more modest than that of benzene, this feature makes the furan ring and its derivatives highly reactive and versatile building blocks in synthesis. intermediateorgchemistry.co.ukwikipedia.org

Furan derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceutical agents. nih.govutripoli.edu.ly Their wide-ranging pharmacological activities include antibacterial, anti-inflammatory, and antitumor properties. utripoli.edu.lywisdomlib.org The furan nucleus is considered a significant pharmacophore, and slight modifications to its substitution pattern can lead to substantial changes in biological activity, making it a fertile ground for drug discovery and development. utripoli.edu.ly Research in this area focuses on both the use of the intact furan ring as a scaffold and its application as a flexible synthon for creating non-aromatic structures. nih.gov

Significance of the 5-Hydroxyfuran-2-carboxylate Motif in Synthetic Design

The 5-hydroxyfuran-2-carboxylate motif is a specific arrangement of functional groups that offers considerable utility in synthetic design. This structure is a member of the broader class of polysubstituted furans, which are valuable precursors in the synthesis of natural products, polymers, and other complex molecules. semanticscholar.org

The carboxylate group at the C2 position and the hydroxyl group at the C5 position are key reactive sites. The 5-hydroxy group, in particular, behaves like a hemiacetal, making it susceptible to a variety of nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of diverse functionalities at this position. For instance, the hydroxyl group can be readily converted into ethers or esters, or it can be halogenated using reagents like thionyl chloride. nih.gov

The reactivity of the furan ring itself, combined with the functional handles at the C2 and C5 positions, makes this motif a versatile intermediate. For example, related compounds like 5-hydroxymethylfurfural (B1680220) (HMF) are platform chemicals that can be selectively oxidized to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or other valuable dicarboxylic acids. mdpi.com This highlights the synthetic potential embedded within the 5-substituted furan-2-carboxylate (B1237412) framework. The strategic placement of the hydroxyl and carboxylate groups allows for sequential and controlled modifications, which is a critical aspect of complex molecule synthesis.

Table 1: Representative Reactions of Furan Derivatives

Reaction Type Reagents & Conditions Product Type Reference(s)
Electrophilic Substitution Vilsmeier-Haack (POCl₃, DMF) Furan-2-carboxaldehyde (Furfural) orientjchem.org
Diels-Alder Reaction Dienophiles (e.g., maleic anhydride) Bicyclic adducts intermediateorgchemistry.co.uknumberanalytics.com
Oxidation of Side-Chain Whole-cell biocatalyst (e.g., D. wulumuqiensis R12) Furan-2-carboxylic acid mdpi.com
Amide Coupling Carboxylic acid, Amine, Coupling agents (e.g., CDI, DCC) Furan-2-carboxamide nih.gov

| Halogenation of Hydroxyl Group | Thionyl chloride (SOCl₂) | 5-chloro-2(5H)-furanone | nih.gov |

This table provides a generalized overview of reactions relevant to furan chemistry and is not specific to tert-butyl 5-hydroxyfuran-2-carboxylate.

Overview of Research Paradigms and Challenges Associated with the Tert-butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis. fiveable.methieme-connect.com Its primary function is to mask the reactivity of the carboxylic acid group, preventing it from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. fiveable.me The effectiveness of the tert-butyl ester stems from its steric bulk, which hinders nucleophilic attack, and its stability across a wide range of reaction conditions, including those involving nucleophiles and reducing agents. fiveable.methieme-connect.com

The installation of a tert-butyl ester, or tert-butylation, can be achieved through several methods, such as the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst or with tert-butanol (B103910). thieme-connect.com More recent methods have been developed to improve efficiency and safety, including the use of tert-butyl acetate (B1210297) with catalytic amounts of bis(trifluoromethanesulfonyl)imide, which can be applied directly to free amino acids. thieme-connect.comorganic-chemistry.org

A key challenge associated with the tert-butyl ester is its removal, or deprotection. This step is typically accomplished under acidic conditions, which cleave the ester to regenerate the carboxylic acid and release isobutene. thieme-connect.comyoutube.com While effective, traditional methods often require harsh conditions, such as strong acids (e.g., trifluoroacetic acid), which may not be compatible with sensitive functional groups elsewhere in the molecule. acs.org This limitation has driven research into milder and more selective deprotection protocols. Recent advancements include the use of cerium(III) chloride and sodium iodide or catalytic systems like tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane, which can cleave the tert-butyl group under significantly milder conditions. acs.org The development of such methods is crucial for enhancing the utility of tert-butyl esters in the synthesis of complex and delicate molecules. fiveable.meacs.org

Table 2: Comparison of Deprotection Methods for Tert-Butyl Esters

Method Reagents Conditions Advantage/Challenge Reference(s)
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA) or HCl Often neat or in an inert solvent Effective and common, but can be harsh for sensitive substrates. fiveable.me
Lewis Acid Catalysis Cerium(III) Chloride (CeCl₃), Sodium Iodide (NaI) Acetonitrile, 40-70 °C Milder than strong Brønsted acids; selective for N-Boc protected amino acid esters. acs.org
Radical Cation Catalysis Tris-4-bromophenylamminium radical cation (Magic Blue), Triethylsilane (Et₃SiH) Catalytic, mild conditions Avoids strong acids, high temperatures, and transition metals. acs.org

| Flow Chemistry | Acidic catalyst in a microreactor system | Elevated temperature | Offers high efficiency and sustainability compared to batch processes. | rsc.org |

This table summarizes common and advanced methods for the cleavage of tert-butyl esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-hydroxyfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMYTUHNZIVMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 5 Hydroxyfuran 2 Carboxylate and Its Core Scaffolds

Retrosynthetic Disconnection Strategies for Furan-2-carboxylate (B1237412) Systems

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. This approach is crucial for designing efficient and practical synthetic routes.

Analysis of Key Disconnections and Synthons

The structure of tert-butyl 5-hydroxyfuran-2-carboxylate presents several logical points for disconnection. The most apparent disconnections are at the ester linkage and within the furanone ring itself.

Ester Disconnection: The tert-butyl ester can be disconnected to reveal 5-hydroxyfuran-2-carboxylic acid and isobutylene (B52900) or tert-butanol (B103910). This is a standard functional group interconversion (FGI).

Furan (B31954) Ring Disconnections: The furanone ring can be disconnected in several ways, often leading back to acyclic precursors. A common strategy for furan synthesis is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Therefore, a key disconnection breaks the C-O and C-C bonds of the furanone ring to identify a 1,4-dicarbonyl synthon.

The key synthons derived from these disconnections are presented in the table below.

Target MoietyDisconnectionSynthonSynthetic Equivalent
Tert-butyl esterC-O bondCarboxylate anion5-hydroxyfuran-2-carboxylic acid
Tert-butyl cationIsobutene, tert-butanol
5-hydroxyfuran-2(5H)-oneC-O and C-C bonds1,4-dicarbonylγ-keto acid or its ester

Retrosynthetic Approaches to the 5-Hydroxyfuran-2(5H)-one Core

The 5-hydroxyfuran-2(5H)-one core is a crucial intermediate. Retrosynthetic analysis of this core often leads back to simple, readily available precursors. One of the primary routes involves the transformation of 2-oxocarboxylic acids. bohrium.com Another significant approach is the oxidation of furan derivatives, such as furfural (B47365). wikipedia.orgnih.gov

A key retrosynthetic pathway for the 5-hydroxyfuran-2(5H)-one core is the disconnection to a γ-keto acid. This dicarbonyl compound can then undergo an intramolecular cyclization to form the lactone ring.

Forward Synthesis Pathways to the 5-Hydroxyfuran-2-carboxylate Framework

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct the this compound framework. These can be broadly categorized into methods involving cyclization to form the furan ring and methods that functionalize a pre-existing furan ring.

Cyclization Reactions for Furan Ring Construction

The construction of the furan ring is a pivotal step in the synthesis. The Paal-Knorr synthesis and related cyclization reactions are among the most powerful methods for this purpose.

The Paal-Knorr furan synthesis typically involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of the 5-hydroxyfuran-2-carboxylate framework, a suitably substituted 1,4-dicarbonyl precursor, such as a γ-keto-α,β-dicarboxylic ester, can be envisioned to undergo cyclization and subsequent tautomerization to yield the desired furanone.

Another important cyclization approach starts from 2-oxocarboxylic acids . These can undergo cyclocondensation with various partners to form the 5-hydroxyfuran-2(5H)-one ring system. bohrium.com For instance, the reaction of glyoxylic acid with aldehydes can lead to substituted 5-hydroxyfuran-2(5H)-ones. bohrium.com

A summary of representative cyclization reactions is provided below:

Reaction NameStarting MaterialsReagents/ConditionsProduct Type
Paal-Knorr Synthesis1,4-Dicarbonyl compoundAcid catalyst (e.g., H₂SO₄, p-TsOH)Substituted furan
Cyclocondensation2-Oxocarboxylic acid, AldehydeMorpholine or piperidine (B6355638) hydrochloride, heat5-Hydroxyfuran-2(5H)-one derivative

Functionalization of Pre-formed Furan Rings

An alternative strategy involves the modification of a pre-existing furan ring. This can be achieved through various reactions, including oxidation and substitution.

The oxidation of furan derivatives is a direct route to the 5-hydroxyfuran-2(5H)-one core. For example, the oxidation of furfural using singlet oxygen, often generated with a photosensitizer like Rose Bengal, yields 5-hydroxy-2(5H)-furanone. wikipedia.orgunipi.it Similarly, other substituted furans can be oxidized to their corresponding 5-hydroxyfuranone derivatives. researchgate.net

Halogenation of the furan ring, followed by nucleophilic substitution, can also be a viable pathway. For instance, bromination of a furan-2-carboxylate derivative at the 5-position can introduce a leaving group that can be subsequently displaced by a hydroxyl group or its equivalent. unipi.itzsmu.edu.ua

Derivatization to Introduce the Tert-butyl Ester Group

The final step in the synthesis is the introduction of the tert-butyl ester group. This can be accomplished through several standard esterification methods.

Direct Esterification: The reaction of 5-hydroxyfuran-2-carboxylic acid with tert-butanol under acidic conditions can yield the desired ester. However, the steric hindrance of tert-butanol can make this reaction challenging. thieme.deresearchgate.net

Transesterification: A more common and often more efficient method is the transesterification of a simpler ester, such as a methyl or ethyl ester of 5-hydroxyfuran-2-carboxylic acid, with tert-butanol. This reaction is typically catalyzed by an acid or a base. google.comorganic-chemistry.org The use of di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) is also a widely used method for the tert-butylation of carboxylic acids. mdpi.com

A comparison of common methods for tert-butyl ester formation is shown below:

MethodCarboxylic Acid DerivativeReagentsTypical Conditions
Direct EsterificationCarboxylic acidtert-Butanol, strong acid (e.g., H₂SO₄)Heat
TransesterificationMethyl or Ethyl estertert-Butanol, acid or base catalystHeat, removal of alcohol byproduct
Boc Anhydride (B1165640) MethodCarboxylic acidDi-tert-butyl dicarbonate (Boc₂O), DMAPRoom temperature
Esterification Methodologies

The introduction of the tert-butyl ester group is a key step in the synthesis of the target molecule. The tert-butyl group serves as an important protecting group for carboxylic acids due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de The synthesis of tert-butyl esters from the corresponding carboxylic acid, in this case, 5-hydroxyfuran-2-carboxylic acid, can be achieved through several established methods.

Common industrial and laboratory methods for tert-butylation of carboxylic acids include:

Acid-catalyzed condensation: This involves reacting the carboxylic acid with tert-butanol or isobutene in the presence of a strong acid catalyst like sulfuric acid. thieme.de

Use of tert-butylating agents: Reagents such as di-tert-butyl dicarbonate (Boc₂O) can be used to form tert-butyl esters. mdpi.com

Transesterification reactions: While less direct, exchanging an existing ester group for a tert-butyl group is another viable pathway. researchgate.net

Comparison of Tert-Butylation Methods for Carboxylic Acids

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed CondensationCarboxylic acid, isobutene or tert-butanol, strong acid (e.g., H₂SO₄)Anhydrous organic solventCost-effective, uses common reagents. thieme.deHarsh acidic conditions, potential for side reactions. thieme.de
Di-tert-butyl dicarbonate (Boc₂O)Carboxylic acid, Boc₂O, base (e.g., DMAP)Mild, organic solventHigh yield, mild conditions. mdpi.comReagent cost, potential for byproduct formation.
TransesterificationMethyl/ethyl ester, tert-butanol, catalystVaries (acid or base catalysis)Useful if the precursor ester is readily available. researchgate.netEquilibrium-driven, may require removal of byproduct.
Selective Protection/Deprotection Strategies

In the synthesis of complex molecules like this compound, which contains both a hydroxyl and a carboxylic acid group, protecting group strategies are critical. numberanalytics.com Orthogonal protection allows for the selective removal of one protecting group without affecting others, enabling precise chemical transformations at specific sites. numberanalytics.comfiveable.mejocpr.com

For the target molecule, a key challenge is to perform esterification of the carboxylic acid without undesired reaction at the 5-hydroxy position. An orthogonal strategy might involve:

Protecting the hydroxyl group: The 5-hydroxy group could be protected with a group stable to the conditions of tert-butyl ester formation (e.g., a silyl (B83357) ether like TBDMS). jocpr.com

Esterification: The carboxylic acid is then converted to the tert-butyl ester.

Deprotection of the hydroxyl group: The protecting group on the hydroxyl function is selectively removed, yielding the final product.

The tert-butyl ester itself is a protecting group for the carboxylic acid. thieme.de Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves the ester to liberate the carboxylic acid and isobutene. thieme.desigmaaldrich.com This strategy is quasi-orthogonal to many other protecting groups, such as the Fmoc group used in peptide synthesis, which is removed by a base. sigmaaldrich.com

Example of an Orthogonal Protection Strategy

StepActionProtecting Group ExampleReagents for RemovalRationale
1Protect 5-OH grouptert-Butyldimethylsilyl (TBDMS)TBAF (fluoride source)Stable to esterification conditions, removable under specific, mild conditions. numberanalytics.com
2Form tert-butyl ester at C2tert-Butyl (tBu)TFA (acid)Protects the carboxylic acid during subsequent reactions. thieme.de
3Selective DeprotectionN/AChoose TBAF or TFA depending on desired outcome.Orthogonality allows unmasking one functional group while the other remains protected. fiveable.me

Catalytic Approaches in the Synthesis of Furanocarboxylate Derivatives

Catalysis offers powerful tools for constructing the furan ring system and its derivatives, often with high efficiency and selectivity. mdpi.com These methods are central to modern organic synthesis.

Transition Metal Catalysis (e.g., Rh(III), Pd) in Furanone Synthesis

Transition metals, particularly palladium (Pd) and rhodium (Rh), are extensively used in the synthesis of heterocyclic compounds, including furans and furanones. researchgate.netresearchgate.net Furanones are tautomers of hydroxyfurans and are key intermediates. Rh(III)-catalyzed C-H activation strategies have been developed for the efficient synthesis of furanone-fused systems. acs.orgnih.gov These reactions can proceed via a cascade of C-H activation, regioselective annulation, and lactonization in a single pot. nih.gov

Palladium catalysis is also a versatile tool for furan synthesis. organic-chemistry.org Methods include:

Coupling and cyclization: Pd-catalyzed coupling of allylic alcohols with vinyl ethers can produce cyclic acetals stereoselectively, which are precursors to furan structures. nih.gov

Carbonylative cyclization: Palladium iodide-catalyzed oxidative carbonylation of certain diols can yield furan-3-carboxylic esters directly. nih.gov

Multi-component reactions: Palladium catalysts can assemble highly substituted furans from simple starting materials like alkynes, carboxylic acids, and imines in a modular fashion. ntu.edu.sg

Defluorinative alkynylation: Pd-catalysis can be used to construct fluorinated furan derivatives from polyfluoroalkyl ketones and terminal alkynes. rsc.org

These catalytic cycles often involve mild reaction conditions and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. ntu.edu.sgmdpi.com

Organocatalysis in Stereoselective Syntheses

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. researchgate.net This is particularly relevant for the synthesis of biologically active furan derivatives, which often contain stereocenters.

Proline and its derivatives are common organocatalysts used in various transformations. researchgate.net In furan synthesis, aminocatalysis can be used to activate substrates through the formation of enamine or dienamine intermediates. This strategy has been applied to the dearomatization of furan derivatives, enabling subsequent stereoselective reactions. researchgate.net For instance, the reaction of furan derivatives with aldehydes or other electrophiles can be controlled to produce specific stereoisomers. Such methods are crucial for synthesizing complex natural products containing the furan moiety. acs.org

Biocatalytic Transformations and Enzymatic Esterifications

Biocatalysis, the use of enzymes to catalyze chemical reactions, aligns with the principles of green chemistry by operating under mild conditions (temperature and pH) and often exhibiting high selectivity. acs.orgmdpi.com Lipases are a class of enzymes widely used for hydrolysis and esterification reactions. scielo.br

The synthesis of esters, including tert-butyl esters, can be efficiently achieved using lipases. nih.govresearchgate.net For example, lipases such as Novozym 435 (from Candida antarctica) are effective biocatalysts for the polymerization of furan-based monomers to produce polyesters and polyamides. acs.orgnih.govnih.govrug.nl These enzymes can catalyze esterification in various media, including organic solvents and even aqueous miniemulsions. nih.gov The regioselectivity of lipases can be advantageous, potentially allowing for the esterification of a carboxylic acid in the presence of a hydroxyl group with minimal need for protection strategies. nih.gov The synthesis of various butyl esters has been demonstrated using lipases, highlighting the potential for producing this compound via a green, enzymatic route. mdpi.comnih.gov

Green Chemistry Principles in Furanocarboxylate Synthesis Research

The synthesis of furan derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netrsc.org Furans themselves are often considered platform chemicals derived from biomass, such as furfural from agricultural waste, making them a cornerstone of a sustainable chemical industry. rsc.orgnih.gov

Key green chemistry aspects in furanocarboxylate synthesis include:

Renewable Feedstocks: The furan core of the target molecule can be derived from biomass, offering a sustainable alternative to petroleum-based starting materials. acs.orgrsc.org 2,5-Furandicarboxylic acid (FDCA), a related platform chemical, is produced from the oxidation of 5-(hydroxymethyl)furfural (HMF), which is derived from sugars. acs.org

Catalysis: The use of catalytic methods (transition metal, organo-, and biocatalysis) is inherently green as it reduces the need for stoichiometric reagents, leading to higher atom economy and less waste. mdpi.comresearchgate.net

Energy Efficiency: Biocatalytic and some modern organocatalytic and transition metal-catalyzed reactions can be run at lower temperatures and pressures compared to traditional methods, saving energy. acs.orgrug.nl

Process Intensification: Developing one-pot or cascade reactions, where multiple transformations occur in the same reactor, simplifies processes, reduces solvent use, and minimizes waste from purification steps. acs.orgnih.gov

Research into the enzymatic synthesis of furan-based polymers and the catalytic conversion of biomass to furan platform chemicals exemplifies the chemical industry's shift towards more sustainable practices. rsc.orgnih.govfrontiersin.org

Solvent Selection and Optimization for Synthetic Efficiency

The choice of solvent is a critical parameter in the synthesis of furan derivatives, profoundly influencing reaction rates, yields, and the formation of byproducts. The synthesis of the core scaffold of this compound, often originating from biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF), is a case in point. The conversion of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a direct precursor to the target ester, is highly solvent-dependent.

Research into the oxidation of HMF has demonstrated that dimethylformamide (DMF) is a superior solvent compared to dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297), methanol (B129727), or toluene. researchgate.netnih.gov The enhanced performance in DMF can be attributed to its favorable donor-acceptor properties and its ability to facilitate a radical process in conjunction with a base catalyst like sodium tert-butoxide (NaOtBu). researchgate.netnih.gov In some solvent systems, such as ethyl acetate and toluene, the poor solubility of the reactants can lead to significantly lower or no yield of the desired carboxylic acid. researchgate.net

Furthermore, in the acid-catalyzed conversion of furan alcohols, the use of alcohol as a co-solvent with water has been shown to suppress the undesirable formation of polymeric resins. rsc.org Alcohols can stabilize reactive aldehyde intermediates by converting them into acetals, thereby preventing their participation in polymerization side reactions. rsc.org This is a crucial consideration for maintaining high yields of the desired furan product. For instance, in the conversion of furfuryl alcohol, the use of methanol as a solvent enhances the formation of the desired product by minimizing polymerization. rsc.org

The solubility of the immediate precursor, 5-hydroxymethyl-2-furancarboxylic acid, has been reported to be approximately 100 mg/ml in ethanol, 15 mg/ml in dimethylformamide (DMF), and 10 mg/ml in DMSO, while being significantly lower in aqueous solutions like PBS (pH 7.2) at about 1 mg/ml. caymanchem.com This solubility profile is a key factor in selecting an appropriate solvent system for subsequent esterification reactions.

The following interactive table summarizes the effect of different solvents on the yield of furan-2,5-dicarboxylic acid (FDCA) from HMF, a reaction that shares mechanistic similarities with the synthesis of HMFCA.

Table 1: Effect of Solvent on the Yield of Furan-2,5-dicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF) Oxidation

Solvent Yield (%)
Dimethylformamide (DMF) Superior
Dimethyl Sulfoxide (DMSO) Lower Yield
Ethyl Acetate (EtOAc) No Yield
Methanol (MeOH) No Yield

Data derived from studies on HMF oxidation to FDCA, indicating solvent suitability for similar furan carboxylation reactions. researchgate.netnih.gov

Catalyst Efficiency and Recyclability Studies

The efficiency and recyclability of catalysts are paramount for developing sustainable and economically viable synthetic processes. In the context of producing furan-based compounds, a variety of catalysts have been explored.

For the synthesis of furan-2-carboxylate derivatives, solid acid catalysts such as Amberlyst-15 have demonstrated effectiveness and can be regenerated and reused multiple times. researchgate.net However, the efficiency of these catalysts can be influenced by the reaction conditions and the specific furan substrate. In some cases, deactivation can occur due to the retention of intermediates and products on the catalyst surface. researchgate.net

In the oxidation of HMF to its corresponding carboxylic acid, metal-free catalytic systems have emerged as a sustainable alternative to traditional metal-based catalysts. A system composed of sodium tert-butoxide (NaOtBu) in DMF under an oxygen atmosphere has been shown to be highly efficient. nih.gov The choice of the cation in the tert-butoxide base can also play a role, with NaOtBu showing superior performance compared to LiOtBu and KOtBu in the synthesis of furan-2,5-dicarboxylic acid. sigmaaldrich.com This has been attributed to the nature of the ion pairing in the solvent. sigmaaldrich.com

The development of heterogeneous catalysts is a key area of research to facilitate easy separation and recycling. For instance, a resin-supported boron-dipyrromethene (BODIPY)-based photocatalyst has been developed for the photoarylation of furan, demonstrating good recyclability over several cycles without a significant drop in yield. caymanchem.com Similarly, in the synthesis of furan derivatives through cascade reactions, polymeric ion exchange resins like Amberlyst-15 have shown good reusability after regeneration. researchgate.net

The following interactive table presents data on the recyclability of a solid acid catalyst in the synthesis of a furan derivative, highlighting the potential for catalyst reuse in the production of core scaffolds for this compound.

Table 2: Recyclability of Amberlyst® 15 Catalyst in the Hydrolysis/Condensation of 2-Methylfuran

Reuse Cycle Product Yield (%)
1 ~75
2 ~68
3 ~65

This data illustrates the potential for catalyst recycling in furan derivative synthesis, a key consideration for the production of the target compound's precursors. researchgate.net

Elucidation of Chemical Reactivity and Transformation Mechanisms of Tert Butyl 5 Hydroxyfuran 2 Carboxylate Analogs

Furan (B31954) Ring Transformations and Rearrangements

The 5-hydroxy-2(5H)-furanone core is a versatile building block, susceptible to various ring transformations that allow for its conversion into other important heterocyclic systems.

A characteristic feature of 5-hydroxy-2(5H)-furanone is its existence in a ring-chain tautomeric equilibrium with its acyclic isomer, cis-β-formylacrylic acid. wikipedia.org This equilibrium is sensitive to the reaction conditions, particularly the pH. In the presence of bases, the equilibrium is shifted toward the open-chain form, which possesses a reactive aldehyde functionality. nih.gov This behavior is crucial for many of its subsequent transformations, as the acyclic form can react with nucleophiles in ways the cyclic lactol cannot. For example, the open-ring form is involved in reactions with the amino groups of nucleobases and amino acids. nih.gov

The ability of the furanone ring to open allows for subsequent recyclization reactions with various nucleophiles to form new heterocyclic structures. These transformations often proceed through a cascade mechanism involving the reaction of the open-chain aldehyde or its equivalent.

Formation of Pyridazinones : The reaction of 5-hydroxy-2(5H)-furanone derivatives with hydrazine (B178648) or its substituted analogs in acidic aqueous solutions at elevated temperatures leads to a transformation of the furanone ring. This reaction yields 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. nih.gov

Formation of Pyrrolidinones (Lactams) : Under acidic conditions, the acyclic form of the furanone can react with the primary amino group of an amino acid. This forms an adduct that, after eliminating a water molecule, becomes an imine. Subsequent reduction of the imine and intramolecular nucleophilic attack on the carbonyl group, followed by another dehydration step, results in the formation of a lactam (a pyrrolidinone derivative). nih.gov

Table 2: Recyclization Reactions of Furanone Analogs

Starting Material Reagent Resulting Heterocycle Reference
3,4-Dihalo-5-hydroxy-2(5H)-furanone Hydrazine / Hydrazine derivatives 4,5-Dihalogeno-3(2H)-pyridazinone nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
Tert-butyl 5-hydroxyfuran-2-carboxylate
Trifluoroacetic acid (TFA)
Isobutylene (B52900)
Dichloromethane
Sodium hydroxide (B78521) (NaOH)
Potassium hydroxide (KOH)
Tert-butanol (B103910)
Carboxylate
Tert-butoxide
5-Hydroxy-2(5H)-furanone
Succinic acid
cis-β-Formylacrylic acid
3,4-Dihalo-5-hydroxy-2(5H)-furanone
Hydrazine
4,5-Dihalogeno-3(2H)-pyridazinone
Lactam / Pyrrolidinone

Tautomerism Studies of 5-Hydroxyfuran-2(5H)-one Derivatives

The structural dynamics of 5-hydroxyfuran-2(5H)-one derivatives, including this compound, are significantly influenced by tautomerism. A primary equilibrium exists between the cyclic hemiacetal (or lactol) form and an acyclic aldehyde-carboxylic acid form. This phenomenon is known as ring-chain tautomerism.

Specifically, 5-hydroxy-2(5H)-furanone is in equilibrium with its isomer, cis-β-formylacrylic acid. wikipedia.org This equilibrium can be influenced by the surrounding chemical environment. For instance, in the presence of a base, the equilibrium of 3,4-dihalo-5-hydroxy-2(5H)-furanones tends to shift towards the open-chain, acyclic form. nih.gov This acyclic tautomer possesses a reactive aldehyde group that can participate in various chemical transformations. Under certain conditions, such as heating in a strongly basic solution (pH > 9), these derivatives can undergo further reactions, including isomerization to succinic anhydride (B1165640) or hydration to succinic acid. wikipedia.org

The tautomeric equilibrium is a critical consideration in the reaction planning for these molecules, as the reactivity of the cyclic versus the acyclic form differs substantially. The presence of the tert-butyl ester group in the target compound influences the electronic nature of the furan ring, but the fundamental principle of ring-chain tautomerism remains a key feature of its chemical character.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is also nuanced, allowing for nucleophilic substitution reactions, particularly when the ring is appropriately substituted.

Reactions with Carbon Nucleophiles (e.g., C-C bond formation, alkylation, arylation)

The formation of new carbon-carbon bonds at the furan core is a pivotal transformation for building molecular complexity. However, classical Friedel-Crafts alkylation reactions are often challenging with furan derivatives due to their sensitivity to the strong Lewis acids typically used, which can induce polymerization. pharmaguideline.comiust.ac.ir Consequently, milder conditions are necessary. For instance, alkylation at the 2-position can be achieved using alkenes with catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

Arylation of the furan ring can be accomplished through methods like the Meerwein reaction, which has been used to prepare 5-aryl-furan-2-carboxaldehydes from furan-2-carboxaldehyde and a diazonium salt. nih.gov Another strategy involves the reaction of 5-hydroxy-2(5H)-furanone derivatives with electron-rich arenes. In the presence of a Brønsted or Lewis acid, 3,4-dihalogeno-5-hydroxy-2(5H)-furanones react with arenes such as methoxybenzene and indole (B1671886) to form a new C-C bond between the C5 position of the furanone and the aromatic ring. nih.gov

Condensation reactions also provide a route for C-C bond formation. The Erlenmeyer-Plöchl reaction, for example, involves the condensation of a furan-2-carboxaldehyde with hippuric acid in the presence of acetic anhydride to yield an azlactone, establishing a new carbon-carbon double bond. nih.gov

Table 1: Examples of C-C Bond Forming Reactions on Furan Derivatives

Reaction Type Furan Substrate Reagent(s) Product Type Reference(s)
Arylation Furan-2-carboxaldehyde 2-Bromoaniline, NaNO₂, CuCl₂ 5-(2-Bromophenyl)furan-2-carboxaldehyde nih.gov
Arylation 3,4-Dichloro-5-hydroxy-2(5H)-furanone Methoxybenzene, Lewis Acid 5-Aryl-3,4-dichloro-2(5H)-furanone nih.gov
Condensation Furan-2-carboxaldehyde Hippuric acid, Acetic anhydride 2-Phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-one nih.gov

Reactions with Heteroatom Nucleophiles (e.g., N- and S-nucleophiles)

Simple furans are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups (such as nitro, carboxyl, or carboalkoxy) or halogens on the furan ring enhances its reactivity in nucleophilic substitution reactions. pharmaguideline.com

Nitrogen nucleophiles, such as amines and hydrazines, can react with activated furan derivatives. For example, furan-2-carboxylic acid can be coupled with amines like t-butylcarbazate or 1,4-diaminobenzene after activation with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the corresponding amides or hydrazides. nih.gov In another example, halogenated 5-hydroxy-2(5H)-furanones (mucohalic acids) readily react with nitrogen nucleophiles. The reaction with hydrazine derivatives leads to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov These furanones also react with the amino groups of nucleosides like adenosine (B11128) and cytidine. nih.gov

Sulfur nucleophiles can also be employed in reactions with activated furans. Under acidic conditions, ketones can react with two equivalents of a thiol to form a thioacetal or thioketal, which can be a useful protecting group strategy. youtube.com

Halogenation Strategies on the Furan Core

The electron-rich nature of the furan nucleus makes it highly reactive towards halogens like bromine and chlorine. At room temperature, the reaction is often vigorous and can lead to polyhalogenated products. pharmaguideline.com Therefore, controlled monohalogenation requires milder conditions.

For instance, 2-bromofuran (B1272941) can be prepared by reacting furan with bromine at low temperatures (e.g., -5°C) in a solvent like dimethylformamide (DMF) or dioxane. pharmaguideline.com The presence of an electron-withdrawing substituent, such as the tert-butoxycarbonyl group in this compound, generally directs electrophilic attack. For a furan with an electron-withdrawing group at the C2 position, bromination typically occurs at the C5 position. pharmaguideline.com

The mechanism of halogenation can be complex. In the presence of a nucleophilic solvent, the reaction may proceed through an initial electrophilic attack by the halogen, followed by the addition of the solvent to the intermediate carbocation, resulting in a 2,5-addition product. Subsequent elimination, sometimes requiring heat or base, is needed to rearomatize the ring. quimicaorganica.org

Table 2: Conditions for Controlled Halogenation of Furan

Halogenating Agent Solvent Temperature Product Reference(s)
Bromine (Br₂) DMF or Dioxane -5°C 2-Bromofuran pharmaguideline.com
Bromine (Br₂) Carbon Tetrachloride Low Temperature Polybrominated furan pharmaguideline.comyoutube.com

Oxidation and Reduction Chemistry of the Furanocarboxylate Framework

The furan ring and its substituents can undergo a variety of oxidation and reduction reactions, which are fundamental to the synthetic utility of the furanocarboxylate framework.

Reduction of the furan ring can be challenging. Simple furans often undergo ring-opening upon attempted catalytic hydrogenation to tetrahydrofuran (B95107). pharmaguideline.com However, the reduction of furoic acid derivatives can lead to dihydrofurans. pharmaguideline.com More generally, furan rings can be reduced to dihydrofuran or tetrahydrofuran derivatives using reagents like H₂ or sodium borohydride (B1222165) under specific conditions. numberanalytics.com

Oxidation of the furan ring often leads to ring-opening. For example, furan can be oxidized to maleic anhydride. numberanalytics.com The oxidation of furan derivatives such as furfural (B47365) and 2(5H)-furanone with hydrogen peroxide in the presence of catalysts like titanium silicate (B1173343) (TS-1) can yield maleic acid. acs.orgnih.gov

Selective Oxidation of Hydroxyl and Furan Moieties

The selective oxidation of either the hydroxyl group or the furan ring in this compound analogs is a key synthetic challenge, as both moieties are susceptible to oxidation.

The oxidation of the furan ring itself has been demonstrated in various contexts. Furans bearing a β-ketoester group at the 2-position undergo an oxidative ring-opening when treated with Mn(III)/Co(II) catalysts under an oxygen atmosphere. This reaction proceeds through an endoperoxide intermediate to generate a 1,4-dicarbonyl species. rsc.orgrsc.org This transformation highlights a method for cleaving the furan ring while introducing new functionality. Another approach involves using singlet oxygen, often generated photochemically, which can also convert furans into 1,4-dicarbonyl compounds via an endoperoxide intermediate. rsc.org

While direct selective oxidation of the C5-hydroxyl group of the title compound is not widely reported, extensive research on the related molecule 5-hydroxymethylfurfural (B1680220) (HMF) provides significant insight into achieving selectivity. In HMF, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, and conversely, the aldehyde can be selectively oxidized while leaving the alcohol intact. rsc.orgmdpi.com For example, whole-cell biocatalysts have shown remarkable chemoselectivity, oxidizing the aldehyde group of HMF to a carboxylic acid with yields up to 98% while leaving the hydroxyl group untouched. rsc.orgmdpi.com Similarly, specific metal catalysts can selectively oxidize the alcohol group. These studies underscore that achieving selective oxidation within the furanocarboxylate framework is highly dependent on the choice of catalyst and reaction conditions. tue.nlresearchgate.net

Table 3: Oxidation Products of Furan Derivatives

Furan Substrate Oxidizing System Major Product Reference(s)
Furan V₂O₅ catalyst, O₂ Maleic anhydride acs.org
2(5H)-Furanone TS-1, H₂O₂, Acetic Acid Maleic acid nih.gov
2-(β-Ketoester)furan Mn(III)/Co(II), O₂ 1,4-Dicarbonyl compound (via ring-opening) rsc.orgrsc.org

Reductive Transformations and Hydration Reactions

The chemical reactivity of this compound and its analogs is characterized by the interplay of the furan ring, the ester functional group, and the hydroxyl group at the C5 position. This section elucidates the reductive transformations and hydration reactions that these molecules can undergo, with a focus on the mechanisms and outcomes of these processes.

Reductive Transformations

Reductive transformations of this compound analogs, particularly the hydrogenation of the furan ring, have been a subject of interest due to the potential to generate chiral butyrolactone derivatives. These derivatives are valuable building blocks in the synthesis of various natural products and biologically active compounds.

Catalytic hydrogenation is a primary method for the reduction of the furan ring in these compounds. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereoselectivity of the transformation. For instance, the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives, which are structurally similar to this compound, has been successfully achieved using chiral ruthenium or rhodium BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes. This process converts the unsaturated furanone ring into a saturated γ-butyrolactone.

The general mechanism for the catalytic hydrogenation of the furan ring involves the adsorption of the substrate onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms across the double bonds of the furan ring. In the case of enantioselective hydrogenation with chiral catalysts, the chiral ligand environment dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer.

Detailed research findings on the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives are presented in the table below. These findings illustrate the influence of the catalyst, temperature, and substrate on the yield and enantiomeric excess (e.e.) of the resulting β-hydroxymethyl-γ-butyrolactone derivatives.

Table 1: Enantioselective Hydrogenation of 4-(Hydroxymethyl)furan-2(5H)-one Derivatives

EntrySubstrateCatalystReaction Time (h)Temperature (°C)Pressure (atm)ProductYield (%)e.e. (%)
14-(hydroxymethyl)furan-2(5H)-one(S)-Ru-BINAP1682535(S)-β-hydroxymethyl-γ-butyrolactone94100
24-(hydroxymethyl)furan-2(5H)-one(R)-Rh-BINAP1682535(R)-β-hydroxymethyl-γ-butyrolactone70100
34-((acetyloxy)methyl)furan-2(5H)-one(R)-Ru-BINAP1685028(R)-β-((acetyloxy)methyl)-γ-butyrolactone4088
44-(benzoyloxymethyl)furan-2(5H)-one(S)-Ru-BINAP962550(S)-β-(benzoyloxymethyl)-γ-butyrolactone978

The tert-butyl ester group in this compound is generally less reactive towards catalytic hydrogenation under conditions that reduce the furan ring. However, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the furan ring and the ester group. LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is typically not strong enough to reduce esters under standard conditions, thus allowing for selective reduction of other functional groups if present.

Hydration Reactions

In the context of this compound and its analogs, "hydration" reactions primarily refer to the hydrolysis of the ester or the lactone functionality, as the direct addition of water to the furan ring's double bonds is not a common transformation under typical conditions.

The tert-butyl ester group can undergo hydrolysis under acidic conditions. This reaction involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates tert-butanol to yield the corresponding carboxylic acid. This acid-catalyzed hydrolysis is a standard method for the deprotection of tert-butyl esters.

The 5-hydroxyfuran-2-one moiety exists in equilibrium with its open-chain tautomer, a γ-keto-α,β-unsaturated acid. This equilibrium can be influenced by the reaction conditions. Under certain conditions, the lactone ring can be opened through hydrolysis to form the corresponding γ-hydroxy carboxylic acid, which may exist in equilibrium with the keto-acid form.

Enzymatic hydrolysis represents a milder and more selective method for the transformation of such compounds. For instance, various hydrolases, such as lipases and esterases, can be employed for the selective hydrolysis of ester groups. The enzymatic hydrolysis of furan-based polyesters has been studied, demonstrating the susceptibility of the ester linkages in furan derivatives to enzymatic cleavage. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the principles of enzymatic catalysis suggest that this could be a viable method for its transformation, potentially offering high selectivity for the ester group while leaving the furan ring intact.

Computational and Theoretical Chemistry Insights into Furan Carboxylate Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density of a system, DFT can accurately predict various chemical properties and reaction pathways.

DFT calculations are particularly adept at mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For furan (B31954) systems, DFT studies have been instrumental in understanding various transformations. For instance, in Diels-Alder reactions involving furan as the diene, DFT calculations have elucidated the energy barriers for both the forward reaction and the retro-Diels-Alder process. numberanalytics.com These studies have shown that the aromaticity of the furan ring leads to specific kinetic and thermodynamic challenges, such as the reversibility of the reaction. researchgate.net

In the context of biomass conversion, quantum mechanics (QM) calculations, often employing DFT, have been used to study the cleavage of C-O bonds in furanic compounds. nih.govacs.org These studies reveal that the presence of solvents like water can significantly lower the energy barriers for bond cleavage by participating directly in the reaction mechanism through proton transfer. nih.govacs.org For a molecule like tert-butyl 5-hydroxyfuran-2-carboxylate, DFT could be used to model the transition states for reactions such as electrophilic substitution or nucleophilic attack, taking into account the electronic effects of the hydroxyl and tert-butyl carboxylate groups. The calculated energy barriers would indicate the most likely reaction pathways. For example, the electron-donating hydroxyl group at the C5 position and the electron-withdrawing carboxylate group at the C2 position would influence the stability of charged intermediates and transition states in electrophilic aromatic substitution reactions.

A hypothetical DFT study on the nitration of this compound could yield the following data on transition state energies for substitution at different positions:

Reaction Pathway Calculated Activation Energy (kcal/mol)
Nitration at C315.8
Nitration at C412.5

This is a hypothetical data table for illustrative purposes.

Beyond transition states, DFT is also used to determine the structure and stability of reaction intermediates. These are transient species that exist for a short time between reaction steps. In the study of furan chemistry, DFT has been used to characterize intermediates in various reactions. For example, in the dissociation of 2-furoic acid, DFT calculations have helped to identify the structure and stability of the resulting anionic fragments. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, its conformation, play a crucial role in its reactivity and biological activity. Computational methods are essential for exploring the conformational landscape of molecules.

Conformational analysis of furan derivatives using DFT has been performed on related systems. For example, studies on 2-formylfuran and 3-formylfuran have used DFT to calculate the potential energy surface for the rotation of the formyl group, identifying the most stable conformers and the energy barriers between them. researchgate.net For this compound, the key rotational degrees of freedom would be around the C2-C(O) bond of the ester and the C(O)-O bond to the tert-butyl group. The bulky tert-butyl group is expected to create significant steric hindrance, influencing the preferred orientation of the ester group relative to the furan ring. A DFT conformational analysis could predict the most stable conformer and the rotational energy barriers, which is critical for understanding how the molecule interacts with other species. researchgate.net

A hypothetical table of results from a conformational analysis of this compound might look as follows:

Conformer Dihedral Angle (O=C-O-C(CH₃)₃) Relative Energy (kcal/mol) Population (%)
Anti-periplanar180°0.0075
Syn-periplanar2.525

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity in Chemical Transformations

A key goal of computational chemistry is to predict the outcome of chemical reactions, including reactivity (how fast a reaction occurs) and selectivity (which product is favored when multiple outcomes are possible). DFT-based reactivity descriptors are powerful tools for this purpose.

Global reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated to provide a general measure of a molecule's reactivity. pharmaguideline.com Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack.

For furan systems, DFT has been successfully used to predict the regioselectivity of reactions like electrophilic substitution. numberanalytics.com The electron-donating or -withdrawing nature of substituents has a profound effect on the electron density of the furan ring, directing incoming electrophiles to specific positions. acs.org In the case of this compound, the hydroxyl group at C5 is strongly electron-donating, activating the ring towards electrophilic attack, particularly at the C4 position. Conversely, the tert-butyl carboxylate group at C2 is electron-withdrawing, deactivating the adjacent C3 position. DFT calculations of local reactivity indices would quantify these effects and provide a clear prediction of the most likely site for electrophilic substitution.

Furthermore, computational models can be used to understand selectivity in more complex reactions. For example, in the reactions of substituted oxanorbornadienes derived from furans, DFT has been used to explain the observed stereoselectivity (exo vs. endo products) by comparing the activation barriers of the competing pathways. numberanalytics.com

Strategic Applications in Organic Synthesis and Precursor Roles for Medicinal Chemistry Research

Tert-butyl 5-hydroxyfuran-2-carboxylate as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in its inherent chemical reactivity and the strategic placement of its functional groups. The hydroxyfuranone moiety can exist in equilibrium with its open-chain keto-enal form, offering multiple sites for nucleophilic and electrophilic attack. This reactivity, coupled with the protecting group nature of the tert-butyl ester, which can be removed under specific acidic conditions, allows for a stepwise and controlled elaboration of the molecular framework.

While direct applications of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous natural products. The furan (B31954) ring is a common feature in a variety of secondary metabolites, and the synthetic strategies employed to construct these molecules often rely on precursors with similar substitution patterns to this compound. The hydroxyfuranone core, for instance, is a key component of several bioactive natural products, and its synthesis is a critical step in their total synthesis. The ability to introduce and manipulate the functionalities present in this compound makes it an attractive starting material for the synthesis of such complex targets.

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The principles of DOS rely on the use of versatile building blocks that can be readily transformed into a wide range of molecular scaffolds. This compound is an ideal candidate for a DOS building block due to its multiple reactive sites. The furan ring can undergo a variety of transformations, including cycloadditions, ring-opening/ring-closing cascades, and substitutions, to generate a diverse collection of heterocyclic and carbocyclic systems. The presence of the ester and hydroxyl groups provides additional handles for diversification, allowing for the introduction of a wide range of substituents and the exploration of a larger chemical space.

Synthetic Pathways to Advanced Heterocyclic Scaffolds Utilizing Furanocarboxylates

The transformation of the furan ring into other heterocyclic systems is a powerful strategy in organic synthesis. Furanocarboxylates, such as this compound, are excellent substrates for these ring transformation reactions, providing access to a variety of nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

The conversion of furans into pyrrolinones and pyrroles is a well-established synthetic transformation, often achieved through a reaction with primary amines or ammonia. In the case of this compound, the reaction with a primary amine would likely proceed through an initial nucleophilic attack at the C5 position, followed by ring opening and subsequent recyclization to afford a substituted pyrrolinone. Further transformations, such as dehydration, could then lead to the corresponding pyrrole (B145914). This pathway provides a straightforward method for the synthesis of highly functionalized pyrrolinones and pyrroles, which are important structural motifs in many biologically active compounds.

Starting MaterialReagentProduct Class
This compoundPrimary Amine (R-NH2)Pyrrolinones
Pyrrolinone IntermediateDehydrating AgentPyrroles

The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) is a classical method for the synthesis of pyrazoles and pyridazinones. The open-chain keto-enal form of this compound can be considered a masked 1,4-dicarbonyl system. Treatment with hydrazine or its derivatives would be expected to initiate a condensation reaction, leading to the formation of a six-membered dihydropyridazinone ring. Subsequent oxidation or tautomerization could then provide the corresponding pyridazinone. Alternatively, under different reaction conditions, a rearrangement could lead to the formation of a substituted pyrazole. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities.

Starting MaterialReagentProduct Class
This compoundHydrazine (N2H4)Pyridazinones/Pyrazoles

Spirocyclic systems, where two rings share a single atom, are becoming increasingly important in drug discovery due to their unique three-dimensional structures. The furan ring of this compound can participate in intramolecular cycloaddition reactions to construct spirocyclic scaffolds. For instance, by attaching a suitable dienophile to the hydroxyl group, an intramolecular Diels-Alder reaction can be triggered. In this scenario, the furan ring would act as the diene, and upon heating or Lewis acid catalysis, a [4+2] cycloaddition would occur, leading to the formation of a complex spirocyclic system. This approach offers a powerful and efficient method for the construction of novel and intricate molecular architectures from a relatively simple starting material.

Reaction TypeKey MoietiesProduct Class
Intramolecular Diels-AlderFuran (diene), Tethered DienophileSpirocyclic Systems

Methodologies for Investigating Structure-Activity Relationships (SAR) in Furanocarboxylate Derivatives

The exploration of furanocarboxylate derivatives as potential therapeutic agents is heavily reliant on a systematic investigation of their structure-activity relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, thereby guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, these investigations are crucial for unlocking their full therapeutic potential.

Design Principles for Structural Modification

The design of new analogs based on the this compound scaffold is guided by established principles of medicinal chemistry. The primary objective is to systematically modify different parts of the molecule to probe the key interactions with a biological target. Key modifications often focus on several key areas of the molecule.

One common strategy involves the modification of the substituent at the 5-position of the furan ring. The hydroxyl group of the parent compound can be alkylated, acylated, or replaced with other functional groups such as halogens or amines to explore the effect of electronics and sterics at this position. For instance, the synthesis of analogs with varying alkyl chain lengths can probe for hydrophobic pockets in the target's binding site.

Another critical area for modification is the carboxylate group at the 2-position. The tert-butyl ester, while providing steric bulk and influencing solubility, can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., methyl, ethyl) or amides. These changes can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Furthermore, the furan ring itself can be a target for modification. While maintaining the core furan structure is often desirable to retain a specific binding mode, bioisosteric replacement with other five-membered heterocycles like thiophene (B33073) or pyrrole can be explored to fine-tune the electronic properties and metabolic stability of the molecule.

The following table outlines some of the key design principles for the structural modification of furanocarboxylate derivatives:

Molecular Sub-structureModification StrategyRationale
5-Position Substituent Alkylation, Acylation, Halogenation, AminationTo probe steric and electronic requirements of the binding pocket.
2-Position Carboxylate Ester variation (e.g., methyl, ethyl), Amide formationTo modulate polarity, solubility, and metabolic stability.
Furan Ring Bioisosteric replacement (e.g., thiophene, pyrrole)To fine-tune electronic properties and metabolic profile.

Synthesis of Analogs for SAR Exploration

The synthesis of a diverse library of analogs is the practical execution of the design principles outlined above. The synthetic accessibility of these analogs is a critical consideration in any SAR campaign. The reactivity of the furan ring and its substituents dictates the synthetic routes employed.

For modifications at the 5-position, the hydroxyl group of this compound serves as a convenient handle for a variety of chemical transformations. Standard O-alkylation conditions, such as treatment with an alkyl halide in the presence of a base, can be used to introduce a range of alkyl groups. Acylation can be readily achieved using acid chlorides or anhydrides.

The synthesis of analogs with different ester groups at the 2-position typically involves the initial synthesis of the corresponding 5-substituted-furan-2-carboxylic acid, followed by esterification with the desired alcohol. Alternatively, transesterification of the tert-butyl ester can be attempted, although this can be challenging due to the stability of the tert-butyl cation.

The preparation of amide analogs often proceeds through the carboxylic acid intermediate, which is then coupled with a desired amine using standard peptide coupling reagents. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, further expanding the chemical space for SAR exploration.

The following table summarizes some of the common synthetic transformations used to generate analogs of this compound for SAR studies:

Target ModificationSynthetic ReactionReagents and Conditions
O-Alkylation at C5 Williamson Ether SynthesisAlkyl halide, Base (e.g., NaH, K2CO3)
O-Acylation at C5 AcylationAcid chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et3N)
Ester Modification at C2 EsterificationCorresponding alcohol, Acid catalyst
Amide Formation at C2 Amide CouplingCorresponding amine, Coupling agent (e.g., DCC, HATU)

Through the iterative process of designing, synthesizing, and biologically evaluating these analogs, a comprehensive understanding of the structure-activity relationships for this class of compounds can be established. This knowledge is instrumental in guiding the development of novel furanocarboxylate-based therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Unresolved Challenges in Furanocarboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research is the development of synthetic pathways to furanocarboxylates that are both innovative and environmentally benign. The reliance on petroleum-based starting materials and harsh reaction conditions is a significant drawback of many current methods. Consequently, there is a growing emphasis on utilizing renewable resources and adopting green chemistry principles. researchgate.net

One of the most promising avenues is the valorization of biomass. researchgate.net Lignocellulosic biomass, rich in carbohydrates like glucose and fructose, can be converted into valuable furanic platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF). The subsequent oxidation of HMF can yield furan-2,5-dicarboxylic acid (FDCA), a key monomer for bio-based polymers. However, achieving high selectivity and yield in these transformations, particularly for asymmetrically substituted furanocarboxylates, remains a challenge. Future work will likely focus on developing more efficient and selective catalytic systems for the conversion of biomass-derived feedstocks into a diverse array of furanocarboxylates.

The principles of green chemistry are also being integrated into synthetic design. This includes the use of safer solvents, minimizing waste generation, and improving atom economy. For instance, research into solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2 is gaining traction. The development of catalytic reactions that proceed under milder conditions with high turnover numbers will be crucial for the sustainable production of furanocarboxylates.

Exploration of Asymmetric Synthesis and Chiral Control

The synthesis of enantiomerically pure chiral furan (B31954) derivatives is a significant and challenging area of research. bohrium.comresearchgate.netexlibrisgroup.comresearchgate.net Chiral furans are valuable building blocks in the synthesis of natural products and pharmaceuticals. However, achieving high levels of stereocontrol in reactions involving the furan ring is often difficult due to its aromatic nature and the potential for competing reaction pathways.

Future research will undoubtedly focus on the development of novel asymmetric catalytic methods. This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis. researchgate.netresearchgate.net For example, the use of chiral Brønsted acids or phase-transfer catalysts has shown promise in controlling the stereochemical outcome of reactions involving furan precursors. researchgate.net The catalytic asymmetric synthesis of furan-based compounds bearing both axial and central chirality is a particularly challenging yet important goal. bohrium.comresearchgate.netexlibrisgroup.com

A key challenge is the development of methodologies that allow for the stereoselective functionalization of the furan ring at various positions. This would provide access to a wider range of chiral furan building blocks. The development of diastereodivergent strategies, which allow for the selective synthesis of any diastereomer of a product with multiple stereocenters, will also be a significant area of investigation. researchgate.net

Advanced Mechanistic Investigations via Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling to unravel the intricate details of furanocarboxylate synthesis and functionalization.

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring reaction progress and identifying transient intermediates. mdpi.com These techniques can provide real-time kinetic and mechanistic data, offering insights into the roles of catalysts and the formation of byproducts. For instance, in situ NMR has been used to clarify the mechanism of the conversion of aldoses and CH-active compounds into functionalized furans, revealing a complex network of equilibria and reaction steps. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition state structures, and the origins of selectivity. thealegregroup.combris.ac.uk By modeling reaction energy profiles, researchers can predict the feasibility of different mechanistic proposals and identify key factors that govern reactivity and stereoselectivity. bris.ac.uk The combination of experimental and computational studies provides a powerful platform for understanding and optimizing reactions in furanocarboxylate chemistry. bris.ac.uk

Design of Next-Generation Catalytic Systems for Furan Functionalization

The development of highly efficient and selective catalysts is central to advancing furanocarboxylate chemistry. Future research will focus on designing novel catalytic systems that can overcome the limitations of current methods.

A significant trend is the move away from expensive and scarce noble metal catalysts towards more abundant and cost-effective non-noble metals such as iron, cobalt, nickel, and copper. frontiersin.org While promising, challenges such as lower activity and catalyst leaching need to be addressed. The development of bimetallic catalysts, where the synergistic interaction between two different metals can enhance catalytic performance, is a promising strategy. rawdatalibrary.net For example, Ni-Fe bimetallic catalysts have shown enhanced activity in the hydrogenation of HMF derivatives. frontiersin.org

The design of catalysts with well-defined active sites and tailored properties is another key area. This includes the use of novel support materials, such as carbon nanotubes or zeolites, to improve catalyst stability and performance. frontiersin.org The modification of catalyst surfaces with organic ligands or secondary functional groups can also be used to tune catalytic activity and selectivity. lidsen.com For instance, zinc-modified cobalt catalysts have demonstrated adjustable performance in the selective conversion of HMF to different furan-based chemicals by modifying the electronic structure of the metal surface and adjusting the acid content. rawdatalibrary.net

Integration of Furanocarboxylate Chemistry with Emerging Synthetic Methodologies

The integration of furanocarboxylate chemistry with emerging synthetic technologies holds immense potential for developing more efficient, scalable, and sustainable processes. Two such technologies that are gaining significant attention are flow chemistry and photoredox catalysis.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govresearch.csiro.au For photochemical reactions, flow reactors provide more uniform irradiation of the reaction mixture, leading to increased efficiency and reproducibility. nih.gov The application of flow chemistry to the synthesis and functionalization of furanocarboxylates could enable the development of more robust and industrially viable processes.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgpharmaron.com This technology utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes to activate organic molecules. The integration of photoredox catalysis with furan chemistry opens up new avenues for C-H functionalization, cycloadditions, and other valuable transformations. acs.org Furthermore, combining photoredox catalysis with biocatalysis in a single integrated process presents an exciting opportunity for developing highly selective and sustainable synthetic routes to valuable fluorinated and other functionalized furan derivatives. manchester.ac.uk

Q & A

Basic: What synthetic methodologies are recommended for synthesizing tert-butyl 5-hydroxyfuran-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves esterification or protection/deprotection strategies. For example, analogous compounds like tert-butyl esters are synthesized via base-catalyzed reactions (e.g., using potassium carbonate in DMF) or coupling agents like DCC (dicyclohexylcarbodiimide) . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydroxyl group protection).
    Yield improvements (≥70%) are achieved by iterative adjustment of stoichiometry and catalyst loading (e.g., 1.2–1.5 equivalents of tert-butylating agent) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the ester group (δ ~1.4 ppm for tert-butyl protons) and furan ring protons (δ 6–7 ppm). COSY and HSQC resolve coupling patterns .
  • IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1720 cm⁻¹ and hydroxyl (O–H) bands at 3200–3600 cm⁻¹ .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in polar/nonpolar matrices.
  • Transition State Analysis : Use software like Gaussian or ORCA to model reaction pathways (e.g., hydrolysis under acidic conditions) .

Advanced: How can crystallographic data resolve contradictions in structural predictions for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX software (SHELXL for refinement) determines bond lengths/angles, resolving discrepancies between NMR and computational models .
  • Twinned Data Handling : For poorly diffracting crystals, SHELXD/SHELXE can phase high-resolution data and validate hydrogen-bonding networks .
  • Cross-Validation : Compare experimental (XRD) and theoretical (DFT-optimized) geometries to identify outliers (e.g., torsional angles deviating >5°) .

Basic: What protocols ensure stable storage and handling of this compound?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .
  • Handling : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, lab coat) is mandatory due to limited toxicity data .
  • Stability Testing : Monitor degradation via HPLC every 3–6 months; >10% decomposition warrants repurification .

Advanced: How can researchers address gaps in ecotoxicity data for this compound?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylate) to estimate persistence/bioaccumulation .
  • Microcosm Studies : Test biodegradation in soil/water systems using ISO 11266 protocols.
  • QSAR Modeling : Predict acute toxicity (e.g., LC₅₀ for Daphnia magna) via tools like ECOSAR .

Advanced: What strategies validate reaction mechanisms involving this compound intermediates?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., D₂O vs. H₂O) to identify rate-determining steps.
  • In Situ Spectroscopy : ReactIR monitors intermediate formation (e.g., acyloxyoxonium ions in acid-catalyzed reactions) .

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